molecular formula C20H16ClNO3 B12592483 N-[4-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide CAS No. 634186-23-5

N-[4-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide

Cat. No.: B12592483
CAS No.: 634186-23-5
M. Wt: 353.8 g/mol
InChI Key: YUQVLPPRKLMOMF-UHFFFAOYSA-N
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Description

N-[4-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide is a chemical compound designed for research and development purposes. It belongs to a class of salicylamide derivatives that have garnered significant interest in medicinal chemistry for their potential biological activities. Researchers are exploring such compounds for their utility in various biochemical and pharmacological applications. While specific studies on this exact compound are not available in the public domain, its core structure is closely related to a well-researched class of N -(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues. These analogues have been identified as potent inhibitors in virology research. For instance, specific derivatives have demonstrated significant activity against human adenovirus (HAdV), with some compounds exhibiting increased selectivity indexes (SI > 100) and sub-micromolar to low micromolar potency . Other studies have shown that analogues from this chemical family can act as potent Respiratory Syncytial Virus (RSV) inhibitors. These compounds have been found to suppress not only viral replication but also RSV-induced activation of IRF3 and NF-κB pathways, which are associated with the production of cytokines and chemokines . This dual mechanism of action—combating the virus itself while simultaneously modulating the host's inflammatory response—represents a promising avenue for therapeutic intervention against viral infections. The structure of this compound, which features a benzyloxyphenyl group, may offer researchers a versatile intermediate for further chemical modifications, enabling structure-activity relationship (SAR) studies. This compound is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

634186-23-5

Molecular Formula

C20H16ClNO3

Molecular Weight

353.8 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-(4-phenylmethoxyphenyl)benzamide

InChI

InChI=1S/C20H16ClNO3/c21-15-6-11-19(23)18(12-15)20(24)22-16-7-9-17(10-8-16)25-13-14-4-2-1-3-5-14/h1-12,23H,13H2,(H,22,24)

InChI Key

YUQVLPPRKLMOMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

Preparation Methods

Reaction Steps

  • Formation of the Benzamide :

    • Salicylamide is reacted with 4-(benzyloxy)benzoyl chloride under reflux conditions in pyridine.
    • The reaction typically takes several hours and is monitored using thin-layer chromatography (TLC) to assess progress.
  • Isolation of Crude Product :

    • After completion, the reaction mixture is cooled, and the product is precipitated out by adding water or an appropriate solvent.
    • The crude product may contain unreacted starting materials and by-products.
  • Purification :

    • The crude product is purified by recrystallization from suitable solvents or via preparative HPLC.
    • Purity is confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Reaction Conditions

  • Temperature : Reactions are typically conducted at elevated temperatures (reflux conditions).
  • Solvent Choice : Pyridine is preferred for its basicity and ability to solubilize reactants effectively.
  • Yield : Yields can vary significantly based on reaction conditions, typically ranging from modest to good (30% to over 90%) depending on the specific conditions employed.
Step Reactants Conditions Yield (%) Purity (%)
1 Salicylamide + 4-(Benzyloxy)benzoyl chloride Reflux in Pyridine 70-90 >95
2 Crude Product Isolation Precipitation + Washing 60-80 >90
3 Purification via HPLC HPLC Conditions N/A >99

To ensure the quality of the synthesized compound, various analytical techniques are employed:

The preparation of N-[4-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide involves a well-defined synthetic route that emphasizes control over reaction conditions and purification processes. The use of advanced analytical techniques ensures high purity and quality of the final compound, making it suitable for further biological evaluation and potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield quinones, while reduction of a nitro group results in the formation of an amine derivative.

Scientific Research Applications

Cancer Research

N-[4-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide has been studied for its potential as an inhibitor of the Wnt/Frizzled signaling pathway, which plays a crucial role in cellular processes such as proliferation and differentiation. Dysregulation of this pathway is linked to various cancers. Research indicates that compounds similar to this compound may exhibit anticancer properties by downregulating components of this signaling cascade, thereby inhibiting tumor growth and metastasis .

Neuroprotective Effects

Recent studies have investigated derivatives of the compound for their neuroprotective effects, particularly against neurodegenerative diseases such as Parkinson's disease. Certain derivatives have shown promising results in inhibiting monoamine oxidase B (MAO-B), an enzyme implicated in neurodegeneration. For instance, compounds designed from similar scaffolds have demonstrated potent MAO-B inhibitory activity, suggesting potential therapeutic applications in neuroprotection .

Case Study 1: Anticancer Activity

A study highlighted the effectiveness of this compound in inhibiting cancer cell proliferation through modulation of the Wnt/Frizzled pathway. The compound was tested on various cancer cell lines, showing significant reduction in cell viability and tumor growth in vitro and in vivo models .

Case Study 2: Neuroprotective Properties

In another investigation, derivatives of the compound were evaluated for their ability to protect neuronal cells from oxidative stress. The results indicated that certain modifications to the chemical structure enhanced antioxidant activity, making these derivatives suitable candidates for further development as neuroprotective agents .

Mechanism of Action

The mechanism of action of N-[4-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target. In some cases, it may act as an inhibitor of cyclooxygenases (COXs), thereby reducing inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of N-[4-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide, highlighting substituent variations, physical properties, and biological activities:

Compound Name Substituents/R-Groups Melting Point (°C) Yield (%) Key Biological Activity Evidence Source
5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide Trifluoromethyl (CF₃) at para-phenyl Not reported Not reported 64–66% biomass inhibition (D. piger)
5-Chloro-2-hydroxy-N-(4-nitrophenyl)benzamide Nitro (NO₂) at para-phenyl Not reported Not reported 82–90% biomass inhibition (D. piger)
N-(3-(2-Aminothiazol-4-yl)-4-(benzyloxy)phenyl)-4-methoxybenzamide (3d) 4-Methoxybenzamide + aminothiazole 202–203 88 Antimicrobial (structural basis)
N-(3-(2-Aminothiazol-4-yl)-4-(benzyloxy)phenyl)-1-naphthamide (3e) 1-Naphthamide + aminothiazole 198–200 88 Antimicrobial (enhanced lipophilicity)
4-Benzylthio-2-chloro-N-(4-methylphenyl)-5-{N-[5-(4-trifluoromethylphenyl)-1,2,4-triazin-3-yl]sulfamoyl}-benzamide (52) Triazine + CF₃-phenyl 277–279 Not reported Not explicitly stated (complex structure)
5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide Methanesulfonyl (SO₂CH₃) at para-phenyl Not reported Not reported Enhanced solubility (structural inference)

Key Comparative Insights:

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., NO₂, CF₃) on the phenyl ring significantly enhance antimicrobial activity. For example, 5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide exhibited 82–90% biomass inhibition against Desulfovibrio piger at low concentrations (0.37–1.10 µmol/L), outperforming analogs with less polar substituents . The benzyloxy group in the target compound may offer moderate lipophilicity, balancing membrane permeability and solubility compared to bulkier groups like naphthyl (3e) or triazine (52) .

Physical Properties: Melting points correlate with structural complexity. Triazine-containing derivatives (e.g., compound 52) exhibit higher melting points (277–279°C) due to increased hydrogen bonding and rigidity . Ultrasound-assisted synthesis methods (e.g., for azetidinone derivatives) achieve higher yields (78–88%) compared to traditional reflux methods (e.g., 33-hour reactions for triazine analogs) .

Heterocyclic additions (e.g., triazine in compound 52) may confer selectivity for kinase or protease inhibition, though this is inferred from structural analogs rather than explicit data .

Biological Activity

N-[4-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a complex structure that includes:

  • Benzyloxy Group : Enhances lipophilicity and potential interactions with biological targets.
  • Chloro Group : Often associated with increased biological activity.
  • Hydroxybenzamide Moiety : Imparts additional functional properties that may enhance pharmacological effects.

The molecular formula is C15H14ClN1O3C_{15}H_{14}ClN_{1}O_{3} with a molar mass of approximately 295.73 g/mol.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anti-inflammatory Properties : The compound may inhibit cyclooxygenases (COXs), leading to reduced inflammation.
  • Antioxidant Activity : It has been studied for its ability to scavenge free radicals, which may protect against oxidative stress.
  • Antimicrobial Effects : Similar compounds have shown efficacy against various pathogens, suggesting potential applications in treating infections.

The mechanism of action for this compound involves interactions with specific molecular targets, including:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in inflammatory pathways, such as COXs.
  • Receptor Modulation : It may influence receptor activity, which can lead to alterations in cellular signaling pathways.

Research Findings and Case Studies

Recent studies have highlighted the compound's potential across various therapeutic areas:

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
NiclosamideChloro group, amidePotent antifungal
BenzamideSimple amideBasic scaffold
5-Chloro-2-hydroxybenzoic acidHydroxyl and chloro substituentsPrecursor for derivatives

This table illustrates how the unique combination of functional groups in this compound may confer distinct biological activities not found in simpler analogs.

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